![molecular formula C11H10ClNO3S B2426593 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid CAS No. 1042437-09-1](/img/structure/B2426593.png)
3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid
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Overview
Description
The compound “3-(4-Chlorobenzoyl)propionic acid” is a related compound . It has a linear formula of ClC6H4COCH2CH2CO2H and a molecular weight of 212.63 . It’s a solid substance .
Synthesis Analysis
While specific synthesis methods for “3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid” are not available, there are methods for producing related compounds. For instance, “4-Chlorobenzoic acid” can be prepared by the oxidation of "4-chlorotoluene" . Another compound, “2-(3-amino-4-chlorobenzoyl)benzoic acid”, can be synthesized by reacting “2-(3-nitro-4-chlorobenzoyl)benzoic acid” with cuprous chloride and potassium iodide .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorobenzoyl)propionic acid” is represented by the SMILES string OC(=O)CCC(=O)c1ccc(Cl)cc1
. This indicates the presence of a carboxylic acid group attached to a propionic acid backbone, with a 4-chlorobenzoyl group also attached.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chlorobenzoyl)propionic acid” include a melting point of 128-130 °C (lit.) and it is insoluble in water .
Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
- Cocrystallization : Organic acids, such as 3-chlorobenzoic acid and 4-chlorobenzoic acid, were treated with 4-amino-2-chloropyridine and 2-amino-4-chloropyridine as coformers. This led to the formation of a cocrystal (3-chlorobenzoic acid and 4-amino-2-chloropyridine) and two molecular salts (2-amino-4-chloropyridinium 3-chlorobenzoate and 2-amino-4-chloropyridinium 4-chlorobenzoate) .
- Supramolecular Assemblies : The position of the Cl-substituent on the phenyl ring significantly influences proton transfer between acid/base pairs. These interactions play a crucial role in supramolecular chemistry .
- Electronic Properties : Frontier molecular orbital (FMO), molecular electrostatic potential (MEP), and noncovalent interaction index (NCI) analyses provide insights into the electronic properties and nature of noncovalent interactions .
Biological Screening
- Antibacterial Activity : The prepared compounds were tested against selected Gram-positive and Gram-negative bacterial strains. While the biological activities were moderate, understanding their effects on bacterial growth is essential .
- Antioxidant Properties : The compounds were also evaluated as antioxidant agents using DPPH free radical scavenging assays. Investigating their ability to counter oxidative stress is relevant for potential therapeutic applications .
Safety and Hazards
Future Directions
While specific future directions for “3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid” are not available, related compounds like “3-(4-Chlorobenzoyl)propionic acid” are being used in the synthesis of other compounds . This suggests that similar compounds could have potential applications in various fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
The primary target of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid is 4-chlorobenzoyl CoA ligase , an enzyme found in the bacterium Alcaligenes sp. AL3007 . This enzyme plays a crucial role in the degradation of chlorobenzoates, a class of compounds that includes 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid .
Mode of Action
The compound interacts with its target, 4-chlorobenzoyl CoA ligase, by serving as a substrate for the enzyme . The enzyme catalyzes the ligation of the compound to coenzyme A (CoA), producing 4-chlorobenzoyl CoA and AMP . This reaction is part of the initial steps in the degradation of chlorobenzoates .
Biochemical Pathways
The degradation of chlorobenzoates, including 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid, involves several biochemical pathways. The initial step is the ligation of the compound to CoA, catalyzed by 4-chlorobenzoyl CoA ligase . The resulting 4-chlorobenzoyl CoA is then further processed by other enzymes in the pathway .
Pharmacokinetics
The compound is known to be metabolized by 4-chlorobenzoyl coa ligase, an enzyme that is likely to influence its bioavailability .
Result of Action
The action of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid results in its conversion to 4-chlorobenzoyl CoA, a key intermediate in the degradation of chlorobenzoates . This process contributes to the breakdown and removal of chlorobenzoates from the environment .
Action Environment
The action of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid is influenced by various environmental factors. For instance, the presence and activity of 4-chlorobenzoyl CoA ligase, the compound’s primary target, can vary depending on the specific strain of bacteria and the conditions in which they are grown . Other factors, such as pH and temperature, may also affect the compound’s action, efficacy, and stability .
properties
IUPAC Name |
3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c12-8-3-1-7(2-4-8)10(14)13-6-17-5-9(13)11(15)16/h1-4,9H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAAPVQQVPKSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid |
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